![molecular formula C14H16N4O3S B2867633 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 1904094-46-7](/img/structure/B2867633.png)
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Metabolic Regulation
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is potentially relevant in the context of inhibiting Nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in metabolic processes, including the methylation of nicotinamide and other pyridine-containing compounds, utilizing S-adenosyl-L-methionine as the methyl donor. This enzymatic action is pivotal in various physiological and pathological contexts, including energy metabolism, obesity, and cancer. Research highlights the discovery of small molecule inhibitors for NNMT, aiming to treat metabolic diseases by altering glucose and cholesterol metabolism, thus pointing towards a significant application in metabolic disorder therapy (Kannt et al., 2018).
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-17-12(21-18-9)7-16-13(19)11-3-2-5-15-14(11)20-10-4-6-22-8-10/h2-3,5,10H,4,6-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSIOBGGFBGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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